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molecular formula C8H9N3 B1300731 1-methyl-1H-indazol-6-amine CAS No. 74728-65-7

1-methyl-1H-indazol-6-amine

Cat. No. B1300731
M. Wt: 147.18 g/mol
InChI Key: YTKNUPJYGSOVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08940726B2

Procedure details

To a solution of 1-methyl-6-nitro-1H-indazole (1.2 g, 0.7 mmol) in EtOH (50 ml) and THF (15 ml) was added PtO2 (125 mg) at 26° C. The mixture was stirred for 1.5 h at 26° C. under a H2 atmosphere at 30 Psi. Once the reaction was complete by TLC analysis, the mixture was filtered and the filtrate concentrated to give the target crude product as a white solid which was used in the next step without further purification (1.0 g, Yield 90%). LCMS (m/z): 148.1 (M+1).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([N+:11]([O-])=O)[CH:9]=2)[CH:4]=[N:3]1.OCC1(OC[C@@H](O)[C@@H](O)[C@H]1O)O>CCO.C1COCC1.O=[Pt]=O>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([NH2:11])[CH:9]=2)[CH:4]=[N:3]1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
CN1N=CC2=CC=C(C=C12)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
125 mg
Type
catalyst
Smiles
O=[Pt]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1(O)[C@H](O)[C@H](O)[C@H](O)CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
to give the target crude product as a white solid which
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification (1.0 g, Yield 90%)

Outcomes

Product
Name
Type
Smiles
CN1N=CC2=CC=C(C=C12)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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